molecular formula C14H6O3 B14680236 Acenaphtho[4,5-C]furan-7,9-dione CAS No. 33239-22-4

Acenaphtho[4,5-C]furan-7,9-dione

Cat. No.: B14680236
CAS No.: 33239-22-4
M. Wt: 222.19 g/mol
InChI Key: FHMNBZBGAJURPE-UHFFFAOYSA-N
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Description

Acenaphtho[4,5-C]furan-7,9-dione is a polycyclic aromatic compound featuring a fused acenaphthene core (two naphthalene rings sharing a single bond) conjugated with a furan-dione moiety. Its reactivity is influenced by the electron-deficient nature of the dione group, which facilitates cycloaddition and nucleophilic substitution reactions.

Properties

CAS No.

33239-22-4

Molecular Formula

C14H6O3

Molecular Weight

222.19 g/mol

IUPAC Name

4-oxatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),7,9,11(15),12-hexaene-3,5-dione

InChI

InChI=1S/C14H6O3/c15-13-10-6-8-5-4-7-2-1-3-9(11(7)8)12(10)14(16)17-13/h1-6H

InChI Key

FHMNBZBGAJURPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=CC4=C(C3=C1)C(=O)OC4=O)C=C2

Origin of Product

United States

Preparation Methods

The synthesis of Acenaphtho[4,5-C]furan-7,9-dione typically involves the oxidation of acenaphthene using various oxidizing agents. One common method is the use of hydrogen peroxide in the presence of a catalyst to achieve the desired oxidation . Another approach involves the Friedel-Crafts reaction of naphthalene derivatives with oxalyl chloride, followed by cyclization to form the furan ring . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Mechanism of Action

The mechanism by which Acenaphtho[4,5-C]furan-7,9-dione exerts its effects is primarily through its interaction with biological macromolecules. The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species that can damage cellular components and induce apoptosis in cancer cells . Additionally, the furan ring can intercalate with DNA, disrupting its function and leading to cell death . These molecular interactions make this compound a promising candidate for further development as an anticancer agent.

Comparison with Similar Compounds

Benzo[f]indole-4,9-dione Derivatives

Structural Differences :

  • Acenaphtho[4,5-C]furan-7,9-dione contains an acenaphthene backbone fused to a furan-dione, whereas benzo[f]indole-4,9-dione derivatives feature an indole ring fused to a dione group.

Table 1: Key Properties of Benzo[f]indole-4,9-dione Derivatives vs. This compound

Property Benzo[f]indole-4,9-dione Derivatives This compound
Core Structure Indole + dione Acenaphthene + furan-dione
Bioactivity ROS-mediated apoptosis in TNBC Not reported
Synthetic Applications Limited Diels-Alder precursor

Anthra-9,10-quinone and Naphtho[2,3-f]quinoxaline Dyes

Structural Similarities :

  • Furan-2,3-diones (e.g., compounds 1a–f) react with diaminoanthraquinones to form anthraquinone and quinoxaline dyes . This compound’s dione group may similarly participate in condensation reactions, but its fused acenaphthene system could alter regioselectivity.

Sulfur-Containing Thieno-Naphtho Furan Diones

Table 2: Diels-Alder Reaction Parameters

Substrate Product Yield (%) Conditions
Diene 3b + Maleic anhydride 4bA (thieno-naphtho furan dione) 50 40°C, 2 h, CH₂Cl₂
Hypothetical Acenaphtho-based diene Acenaphtho derivative –* –*

Environmental and Analytical Standards

Comparison with Polycyclic Aromatic Hydrocarbons (PAHs) :

  • Standards like 9-nitrophenanthrene (CAS 954-46-1) and 2,4,7-trinitro-9-fluorenone (CAS 129-79-3) are used in environmental analysis due to their stability and detectability .
  • Analytical Suitability : this compound’s conjugated system could improve UV/Vis or fluorescence detection limits compared to simpler PAHs. However, its solubility in common solvents (e.g., toluene, cyclohexane) remains uncharacterized .

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